[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol
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Overview
Description
[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with a sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays, contributing to the understanding of biochemical pathways and the development of new therapeutic agents.
Medicine
In medicine, [(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol is investigated for its potential pharmacological properties. Research focuses on its ability to interact with specific molecular targets, offering possibilities for the treatment of various diseases, including neurological disorders and cancer.
Industry
Industrially, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties enable the creation of high-performance polymers, coatings, and other materials with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of [(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- (1R,3R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol stands out due to its specific sulfonyl group and bicyclic structure, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and functionality.
Properties
Molecular Formula |
C15H21NO3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[(1R,6S)-6-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C15H21NO3S/c1-12-3-5-13(6-4-12)20(18,19)16-8-7-14(2)9-15(14,10-16)11-17/h3-6,17H,7-11H2,1-2H3/t14-,15-/m1/s1 |
InChI Key |
OEFPFTRGTVEFOT-HUUCEWRRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@]3(C[C@@]3(C2)CO)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)CO)C |
Origin of Product |
United States |
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